Mechanism-Based Inhibition of Uracil-DNA Glycosylase (UDG) vs. Natural Substrate dU
When incorporated into oligodeoxyribonucleotides (ODNs), 2′-deoxypseudouridine (dΨ) acts as a non-cleavable substrate analog that competitively inhibits Uracil-DNA Glycosylase (UDG) [1]. Unlike the natural substrate 2′-deoxyuridine (dU), which is rapidly excised, dΨ binds to the active site without undergoing cleavage, effectively blocking the enzyme's catalytic cycle [2].
| Evidence Dimension | UDG Enzymatic Cleavage Activity |
|---|---|
| Target Compound Data | 0% cleavage (no reaction) |
| Comparator Or Baseline | 2′-deoxyuridine (dU): 100% cleavage (full substrate activity) |
| Quantified Difference | Complete loss of substrate function; dΨ acts as an inhibitor, not a substrate. |
| Conditions | In vitro incubation of 32P-labeled ODNs containing dΨ or dU with purified E. coli UDG, followed by alkaline cleavage and polyacrylamide gel electrophoresis [2]. |
Why This Matters
This property is critical for researchers studying DNA base excision repair (BER) mechanisms, enabling them to trap and stabilize UDG-DNA complexes for structural (e.g., X-ray crystallography) or kinetic studies without the complication of substrate turnover.
- [1] Ono, A., & Nishizima, A. (2000). Synthesis of oligodeoxyribonucleotides containing 2′-deoxypseudouridine: Inhibition of uracil-DNA glycosylase. Nucleic Acids Symposium Series, 44(1), 127–128. View Source
- [2] KAKENHI Project Report (12680595). Analysis of Reaction Mechanism of Damaged DNA Repair Enzymes Using Chemical Synthesis. View Source
